molecular formula C17H19ClF3N3O3S2 B2393765 5-[1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(methoxyimino)ethyl]-N,N-diethyl-2-thiophenesulfonamide CAS No. 344278-51-9

5-[1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(methoxyimino)ethyl]-N,N-diethyl-2-thiophenesulfonamide

Cat. No.: B2393765
CAS No.: 344278-51-9
M. Wt: 469.92
InChI Key: XTSKFQNJKJFHMW-AUEPDCJTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule with a molecular weight of 392.81 . It is a solid in its physical form . The IUPAC name for this compound is 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-5-[(2Z)-2-(methoxyimino)ethyl]-4-isothiazolecarbonitrile .


Molecular Structure Analysis

The compound contains several functional groups, including a pyridinyl group, a methoxyimino group, and a thiophenesulfonamide group . The presence of these groups likely contributes to the compound’s reactivity and potential applications.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 392.81 . More detailed physical and chemical properties, such as melting point, boiling point, and solubility, are not available in the current data.

Safety and Hazards

The safety data sheet (SDS) for this compound indicates that it may be harmful if swallowed, inhaled, or in contact with skin . Therefore, appropriate safety measures should be taken when handling this compound.

Properties

IUPAC Name

5-[(2E)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methoxyiminoethyl]-N,N-diethylthiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClF3N3O3S2/c1-4-24(5-2)29(25,26)15-7-6-14(28-15)12(10-23-27-3)16-13(18)8-11(9-22-16)17(19,20)21/h6-10,12H,4-5H2,1-3H3/b23-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTSKFQNJKJFHMW-AUEPDCJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(S1)C(C=NOC)C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)S(=O)(=O)C1=CC=C(S1)C(/C=N/OC)C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClF3N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.